Tolylene 2,5-diisocyanate

概要

説明

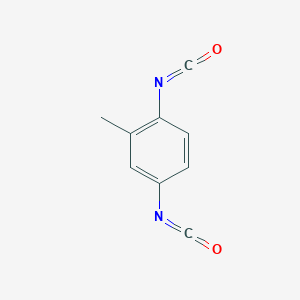

Tolylene 2,5-diisocyanate is an organic compound with the formula CH₃C₆H₃(NCO)₂. It is a member of the diisocyanate family, which is widely used in the production of polyurethanes. This compound is known for its high reactivity due to the presence of two isocyanate groups, making it a valuable chemical in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Tolylene 2,5-diisocyanate is typically synthesized from toluene via a multi-step process. The first step involves the nitration of toluene to produce dinitrotoluene. This is followed by the reduction of dinitrotoluene to form toluenediamine. Finally, toluenediamine is subjected to phosgenation, where it reacts with phosgene to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation of toluenediamine. The process is carried out in specialized reactors designed to handle the highly toxic and reactive nature of phosgene. The crude product is then purified through distillation to obtain the final compound .

化学反応の分析

Types of Reactions

Tolylene 2,5-diisocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Polymerization: Reacts with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form carbon dioxide and polyurea.

Common Reagents and Conditions

Alcohols: Used in the formation of urethanes.

Polyols: Used in the production of polyurethanes.

Water: Causes hydrolysis, leading to the formation of carbon dioxide and polyurea.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Polyurethanes: Formed from the reaction with polyols.

Polyurea: Formed from the hydrolysis reaction.

科学的研究の応用

Polyurethane Production

TDI is predominantly used in the manufacture of polyurethane foams. These foams are categorized into two main types:

- Flexible Foams : Commonly used in mattresses, furniture, and automotive seating.

- Rigid Foams : Employed in insulation applications due to their high thermal stability.

Table 1: Properties of Polyurethane Foams Produced from TDI

| Type | Density (kg/m³) | Thermal Conductivity (W/m·K) | Applications |

|---|---|---|---|

| Flexible Foam | 30-50 | 0.025-0.035 | Mattresses, seating |

| Rigid Foam | 30-100 | 0.020-0.030 | Insulation panels |

Coatings and Adhesives

TDI is also utilized as a key ingredient in coatings and adhesives due to its excellent adhesion properties and durability. It serves as a cross-linking agent in various formulations.

Elastomers

In the production of elastomers, TDI contributes to materials that require flexibility and resilience, making it suitable for applications such as sealants and binders.

Automotive Industry

The automotive sector utilizes TDI-based foams for interior components like dashboards and sound insulation materials.

Health and Safety Considerations

Despite its widespread industrial use, TDI poses health risks, particularly respiratory sensitization leading to occupational asthma. Studies indicate that even low concentrations can trigger asthmatic responses in sensitized individuals .

Case Study: Occupational Exposure

A study conducted on workers exposed to TDI revealed a significant correlation between exposure levels and the incidence of occupational asthma . The benchmark dose for occupational exposure was determined to be approximately 0.4 ppb .

Table 2: Occupational Exposure Limits for TDI

| Guideline Organization | Exposure Limit (ppm) |

|---|---|

| OSHA | 0.02 (ceiling) |

| NIOSH | Not Established |

作用機序

The mechanism of action of tolylene 2,5-diisocyanate involves its high reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .

類似化合物との比較

Similar Compounds

- Tolylene 2,4-diisocyanate

- Tolylene 2,6-diisocyanate

- Methylene diphenyl diisocyanate

- Naphthalene diisocyanate

Uniqueness

Tolylene 2,5-diisocyanate is unique due to its specific isomeric structure, which influences its reactivity and the properties of the polymers it forms. Compared to other isomers like tolylene 2,4-diisocyanate and tolylene 2,6-diisocyanate, the 2,5-isomer has distinct reactivity patterns that make it suitable for specific applications .

生物活性

Tolylene 2,5-diisocyanate (TDI) is a highly reactive compound widely used in the production of polyurethane foams, paints, and coatings. Its biological activity is significant due to its potential health impacts, particularly concerning respiratory health and carcinogenicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of TDI, including its metabolism, toxicological effects, and case studies.

Metabolism and Biotransformation

Toluene diisocyanate undergoes complex metabolic processes upon exposure. The primary metabolic pathways involve:

- Hydrolysis : TDI can hydrolyze to form toluenediamine (TDA), a known carcinogen. This process occurs in the gastrointestinal tract and can lead to systemic absorption of TDA .

- Conjugation with Glutathione : TDI reacts with intracellular glutathione, facilitated by glutathione transferase enzymes (GSTs). GSTP1 and GSTM1 are particularly effective in catalyzing this reaction, which is crucial for detoxifying reactive intermediates .

- Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP1A2) are involved in the oxidative metabolism of TDA, leading to the formation of potentially harmful hydroxylated metabolites .

Toxicological Effects

The inhalation of TDI has been linked to various acute and chronic health effects:

- Respiratory Effects : Exposure can cause respiratory irritation, inflammation, and sensitization leading to asthma. Studies indicate that even low concentrations (≤1 to 10 ppb) can trigger asthmatic attacks in sensitized individuals .

- Carcinogenic Potential : Long-term exposure studies have reported an increased incidence of tumors in animal models. For instance, TDI administration in rats resulted in a dose-dependent increase in subcutaneous fibromas and fibrosarcomas . The International Agency for Research on Cancer (IARC) has classified TDI as possibly carcinogenic to humans based on these findings .

Occupational Exposure and Asthma

A case-referent study conducted among workers exposed to TDI revealed a strong correlation between exposure levels and the incidence of occupational asthma. In one manufacturing facility, 27 cases attributed to TDI were identified among workers, highlighting the compound's significant respiratory risks even at low exposure levels .

Genotoxicity Studies

In vitro studies have shown that TDI can induce mutagenic effects. For example, it was found to cause sex-linked recessive lethal mutations in Drosophila studies. The breakdown products of TDI, particularly TDA, have been implicated in these genotoxic effects .

Data Summary Table

| Biological Activity | Findings |

|---|---|

| Metabolism | Hydrolysis to TDA; conjugation with glutathione; oxidative metabolism via cytochrome P450 enzymes |

| Respiratory Effects | Acute irritation; chronic asthma; sensitization at low concentrations |

| Carcinogenicity | Increased tumor incidence in animal studies; classified as possibly carcinogenic by IARC |

| Genotoxicity | Induction of mutations in model organisms; potential for DNA damage through metabolic byproducts |

特性

IUPAC Name |

1,4-diisocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-7-4-8(10-5-12)2-3-9(7)11-6-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBHJZFJCDOGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401720 | |

| Record name | Tolylene 2,5-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-90-4 | |

| Record name | Tolylene 2,5-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-diisocyanato-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。